![molecular formula C20H23N3OS B2928817 N-环己基-N-甲基-2-(6-苯基咪唑并[2,1-b]噻唑-3-基)乙酰胺 CAS No. 897459-29-9](/img/structure/B2928817.png)

N-环己基-N-甲基-2-(6-苯基咪唑并[2,1-b]噻唑-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

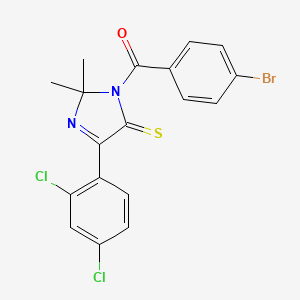

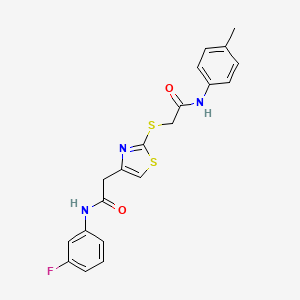

“N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide” is a novel compound bearing an imidazo[2,1-b]thiazole scaffold . This compound was designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The synthesis process is based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide . The synthesis process is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The 1H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13 C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it an environmentally friendly approach .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 231–233 °C . The yield of the synthesis process is 62% .科学研究应用

合成和表征

与“N-环己基-N-甲基-2-(6-苯基咪唑并[2,1-b]噻唑-3-基)乙酰胺”相关的化合物的合成涉及多种化学反应,旨在引入不同的官能团以实现所需的性质。例如,一项研究探讨了 2-巯基苯并咪唑衍生物的合成,展示了这些化合物生成具有潜在生物活性的多种化学结构的通用性 (Devi, Shahnaz, & Prasad, 2022)。另一项研究重点关注含有苯并咪唑部分的新型 1,3,4-恶二唑衍生物的 NMR 表征,突出了结构分析在理解这些化合物性质中的重要性 (Ying-jun, 2012)。

抗菌和抗结核活性

一些研究调查了与“N-环己基-N-甲基-2-(6-苯基咪唑并[2,1-b]噻唑-3-基)乙酰胺”相关的化合物的抗菌和抗结核活性。例如,咪唑并[2][1-b]噻唑的环烷基亚烷基酰肼和 4-氮杂-1-噻螺[4.5]癸-3-酮衍生物的合成和评价显示出有希望的抗结核活性 (Ulusoy, 2002)。另一项关于噻唑、双噻唑、吡啶酮和双吡啶酮衍生物的合成、表征和抗菌活性的研究表明它们作为抗菌剂的潜力 (Ali, Helal, Mohamed, Ali, & Ammar, 2010)。

抗癌筛选

“N-环己基-N-甲基-2-(6-苯基咪唑并[2,1-b]噻唑-3-基)乙酰胺”及其类似物的抗癌特性也是一个重要的研究领域。一项关于新型咪唑并噻二唑类似物的合成、分子建模和抗癌筛选的研究表明,某些衍生物对乳腺癌表现出有效的细胞毒性结果,展示了这些化合物在癌症治疗中的治疗潜力 (Abu-Melha, 2021)。

未来方向

作用机制

Target of Action

It’s indicated that the compound has shown cytotoxic activity against human cancer cell lines .

Mode of Action

It’s suggested that the compound has a higher inhibitory rate on vegfr2 , which is a key receptor in angiogenesis, a process that is often upregulated in cancer.

Biochemical Pathways

Given its inhibitory effect on vegfr2 , it can be inferred that it may affect angiogenesis and other related pathways.

Result of Action

The compound has shown potential inhibitory effects against the MDA-MB-231 cell line with an IC50 of 1.4 μM, which is better than sorafenib (IC50 = 5.2 μM). It also showed more selectivity against MDA-MB-231 than the HepG2 cell line .

生化分析

Biochemical Properties

It has been found to exhibit inhibitory effects on VEGFR2 , suggesting that it may interact with this enzyme and potentially other biomolecules.

Cellular Effects

N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide has shown potential inhibitory effects against the MDA-MB-231 cell line . It appears to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its inhibitory effects on VEGFR2 suggest that it may exert its effects at the molecular level through binding interactions with this enzyme .

属性

IUPAC Name |

N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-22(16-10-6-3-7-11-16)19(24)12-17-14-25-20-21-18(13-23(17)20)15-8-4-2-5-9-15/h2,4-5,8-9,13-14,16H,3,6-7,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKWAUCIYZAVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2928738.png)

![N-[[4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2928740.png)

![1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-isobutylpiperidine-4-carboxamide](/img/structure/B2928746.png)

![ethyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2928747.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2928749.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine](/img/structure/B2928750.png)

![1-(3-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2928752.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2928755.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-phenylazepan-1-yl)methanone](/img/structure/B2928756.png)